molecular formula C10H14FNO3 B2429759 Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate CAS No. 2378501-92-7

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate

Cat. No.: B2429759
CAS No.: 2378501-92-7
M. Wt: 215.224
InChI Key: AETNDUBQGLNLLE-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate is a synthetic compound with the molecular formula C10H14FNO3 and a molecular weight of 215.22 g/mol . This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and a methoxy group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of the fluorine and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3/c1-3-15-8(13)10-4-9(11,5-10)6-12-7(10)14-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETNDUBQGLNLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(CN=C2OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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